BenchChemオンラインストアへようこそ!

Ganoderic acid D2

Anti-inflammatory Microglia NO Production

Select Ganoderic acid D2 for quantitatively benchmarked, target‑specific research. Unlike generic triterpenoid extracts or close analogs, GA‑D2 uniquely inhibits COX‑1 and binds telomerase DNA template, with a validated IC₅₀ of 5.91 μM for NO suppression in BV‑2 microglia. Its negligible cytotoxicity against HeLa cells (IC₅₀ > 300 μM) enables clean dissection of anti‑inflammatory signaling without confounding cell death. No other ganoderic acid offers this combination of COX‑1 selectivity, telomerase engagement, and ultra‑low toxicity. Guarantee reproducible, mechanism‑defining data.

Molecular Formula C30H42O8
Molecular Weight 530.6 g/mol
Cat. No. B2717997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanoderic acid D2
Molecular FormulaC30H42O8
Molecular Weight530.6 g/mol
Structural Identifiers
SMILESCC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C
InChIInChI=1S/C30H42O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17-19,25,32,36H,8-13H2,1-7H3,(H,37,38)/t14-,15?,17-,18+,19+,25?,28+,29+,30+/m1/s1
InChIKeyLCIUOVOXWPIXOR-IGWWZKADSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ganoderic Acid D2 for Research: A Differentiated Triterpenoid from Ganoderma lucidum for Inflammation, Cancer, and Aging Studies


Ganoderic acid D2 (GA-D2; CAS 97653-94-6; C₃₀H₄₂O₈) is a highly oxygenated lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum [1]. As a member of the ganoderic acid family, it shares a common tetracyclic scaffold but possesses a distinct pattern of hydroxylation and ketone functionalization that defines its specific pharmacological profile [2]. GA-D2 has been characterized for its anti-inflammatory, antioxidant, and anticancer activities in various in vitro models . Unlike many other triterpenoids from this species that lack granular comparative data, GA-D2 possesses several well-defined quantitative differentiation points that directly inform its selection for specific research applications over structurally similar analogs [3].

Why Ganoderic Acid D2 Cannot Be Substituted with Generic Ganoderma Triterpenoids


Generic substitution with other ganoderic acids or crude Ganoderma triterpenoid extracts is not scientifically defensible due to profound differences in target engagement, potency, and bioactivity profiles. The ganoderic acid family exhibits wide divergence in functional group positioning that critically dictates specific interactions with proteins such as COX-1 and telomerase . For instance, while Ganoderic acid D (GA-D) is recognized for its SIRT3 modulation and apoptosis induction, it lacks the distinct COX-1 inhibitory activity and telomerase binding properties that are quantitatively documented for GA-D2 [1]. Furthermore, simple substitution with other common ganoderic acids (e.g., GA-A, GA-F, GA-DM) results in either vastly different potency ranges or entirely disparate molecular mechanisms [2]. Crude extracts, even when standardized to total triterpenoid content, are inherently unsuitable for precise mechanistic studies because the specific composition and relative abundance of individual ganoderic acids, including the critical GA-D2 component, cannot be reliably controlled, introducing unacceptable variability into experimental outcomes .

Quantitative Differentiation of Ganoderic Acid D2: Direct Comparative Data vs. Key Analogs


Ganoderic Acid D2 Anti-Inflammatory Activity in BV-2 Microglial Cells: IC₅₀ Quantification vs. Class Baseline

Ganoderic acid D2 exhibits a quantifiable anti-inflammatory effect in mouse BV-2 microglial cells, with an IC₅₀ of 5.91 μM for inhibiting lipopolysaccharide (LPS)-induced nitric oxide (NO) production . This provides a specific benchmark for procurement for neuroinflammation studies. While head-to-head data for other ganoderic acids in this exact assay is not universally available, this value serves as a concrete baseline for selecting GA-D2 over less-characterized triterpenoids for which such quantitative potency data is absent or shows much higher IC₅₀ values (e.g., many ganoderic acids show IC₅₀ > 200 μM in similar assays) [1].

Anti-inflammatory Microglia NO Production

Unique Telomerase Inhibition Mechanism of Ganoderic Acid D2 vs. Class

Ganoderic acid D2 possesses a mechanistically distinct anticancer property: it directly inhibits telomerase activity by binding to the DNA template . This is a high-value differentiation point, as this specific mechanism is not a primary or well-documented feature of most other ganoderic acids. For example, the more extensively studied Ganoderic acid D (GA-D) acts primarily through the PERK/NRF2 pathway to enhance telomerase activity in senescent stem cells, a directionally opposite effect to the direct inhibition observed with GA-D2 [1].

Telomerase DNA Binding Anticancer

Ganoderic Acid D2 Cytotoxicity Profile: Low Toxicity to HeLa Cells Compared to Class

In contrast to many ganoderic acids that exhibit potent cytotoxicity across various cancer cell lines, Ganoderic acid D2 demonstrates remarkably low cytotoxicity against human cervical cancer HeLa cells, with an IC₅₀ > 300 μM . This is a critical and highly differentiating characteristic when compared to the potent cytotoxic activity of structurally related compounds like Ganoderic acid D (GA-D), which is well-known for inducing apoptosis in HeLa cells [1].

Cytotoxicity HeLa Cells Selectivity

Ganoderic Acid D2 COX-1 Inhibition: A Specific Anti-Inflammatory Pathway

Ganoderic acid D2 has been shown to inhibit the production of nitric oxide and prostaglandin E2 (PGE2) in vitro, an effect attributed to its ability to inhibit the enzyme cyclooxygenase-1 (COX-1) . This specific pathway inhibition is a distinguishing feature, as many other ganoderic acids are more commonly associated with NF-κB pathway modulation rather than direct COX-1 enzyme inhibition .

COX-1 Prostaglandin Inflammation

Validated Research Applications for Ganoderic Acid D2 Based on Differentiated Evidence


Neuroinflammation Research with BV-2 Microglial Cells

Use GA-D2 as a quantitatively benchmarked tool compound for studying LPS-induced neuroinflammation in microglial cell models. The well-defined IC₅₀ of 5.91 μM for inhibiting NO production in BV-2 cells makes GA-D2 a reliable and reproducible control for investigating the role of microglial activation in neurodegenerative diseases. This application is directly supported by the evidence in Section 3, Evidence Item 1.

Mechanistic Cancer Studies Focused on Direct Telomerase Inhibition

Employ GA-D2 in studies aimed at dissecting the direct inhibition of telomerase activity via DNA template binding . This is a unique and specific mechanism not shared by close analogs like Ganoderic acid D (GA-D), which instead enhances telomerase activity [1]. This application is directly supported by the head-to-head comparison in Section 3, Evidence Item 2.

Anti-Inflammatory Pathway Dissection via COX-1 Inhibition

Utilize GA-D2 in cellular models to investigate the specific contribution of COX-1 inhibition to anti-inflammatory outcomes, including the suppression of prostaglandin E2 (PGE2) and nitric oxide production . This pathway-specific activity distinguishes GA-D2 from other ganoderic acids that act primarily through alternative pathways like NF-κB [1]. This application is directly supported by the class-level inference in Section 3, Evidence Item 4.

Selective Bioactivity Studies in HeLa Cervical Cancer Models

Select GA-D2 for studies in HeLa cervical cancer cell lines where the objective is to investigate non-cytotoxic mechanisms (e.g., anti-inflammatory signaling). GA-D2's extremely low cytotoxicity against HeLa cells (IC₅₀ > 300 μM) ensures that observed effects are not confounded by potent cell death, a major advantage over analogs like Ganoderic acid D (GA-D) which are cytotoxic to these cells [1]. This application is directly supported by the cross-study comparison in Section 3, Evidence Item 3.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ganoderic acid D2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.